3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
3,3,11-Trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (molecular formula: C₁₆H₂₀N₂O, average mass: 256.349 g/mol) is a hexahydrodibenzo-diazepinone derivative characterized by three methyl groups at positions 3, 3, and 11. It lacks defined stereocenters, simplifying its stereochemical profile compared to related compounds . The compound is cataloged under ChemSpider ID 11753604 and is also known as UC-1728 in commercial databases .
Properties
IUPAC Name |
6,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-10-15-13(8-16(2,3)9-14(15)19)18-12-7-5-4-6-11(12)17-10/h4-7,10,17-18H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLDDHZYPCCXCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C3N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Starting Materials : 5,5-Dimethyl-2-formylcyclohexane-1,3-dione and 4-methyl-1,2-diaminobenzene derivatives are condensed under acidic conditions.
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Cyclization : Hydrochloric acid promotes intramolecular cyclization, forming the diazepine ring. The methyl groups at positions 3 and 3 are introduced via the dimethylcyclohexanedione moiety.
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Yield : Typical yields range from 38% to 71%, depending on substituent effects and reaction optimization.
Example Protocol :
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React 5,5-dimethyl-2-formylcyclohexane-1,3-dione with 2-amino-4-methylaniline in ethanol at reflux.
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Treat the intermediate enamine with concentrated HCl to induce cyclization.
Palladium-Catalyzed Intramolecular Buchwald-Hartwig Coupling
Recent advances employ palladium-catalyzed coupling to assemble the dibenzodiazepine scaffold. This method is advantageous for introducing aryl substituents and tolerating electron-withdrawing groups.
Key Steps and Optimization
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Intermediate Synthesis : A nitro-substituted benzyl chloride undergoes nucleophilic addition to a chlorobenzaldehyde derivative using tetrakis(dimethylamino)ethylene (TDAE) as a reductant.
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Nitro Reduction : Catalytic hydrogenation (Pd/C, H₂) or hydrazine hydrate reduces the nitro group to an amine.
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Cyclization : Intramolecular Buchwald-Hartwig amination with Pd(OAc)₂, Xantphos ligand, and K₂CO₃ in toluene under microwave irradiation (170°C, 8 h) forms the diazepine ring.
Case Study :
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Substrates with methyl or trifluoromethyl groups undergo cyclization at 135–170°C, yielding 21–52% after three steps.
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Electron-donating groups (e.g., methyl) enhance reactivity, while halogens require harsher conditions.
Schmidt Reaction for Amine Formation
The Schmidt reaction converts ketones to amines via azide intermediates, offering an alternative route to diazepine precursors.
Protocol and Challenges
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Azide Formation : Treat 3,4,5-trimethoxybenzoyl chloride with sodium azide to form the acyl azide.
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Rearrangement : Heat the azide in toluene to generate an isocyanate intermediate.
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Reduction : Lithium aluminum hydride reduces the isocyanate to a primary amine, which undergoes methylation and cyclization.
Limitations :
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Low yields (38%) in the Schmidt step necessitate optimization.
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Competing pathways may lead to byproducts, requiring chromatographic purification.
Comparative Analysis of Synthetic Routes
Optimization Strategies
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Microwave Assistance : Reduces reaction time from days to hours (e.g., 8 h for Buchwald-Hartwig vs. 24–48 h conventionally).
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Ligand Selection : Xantphos outperforms BINAP in Pd-catalyzed reactions, improving yields by 15–20%.
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Solvent Effects : Toluene enhances cyclization efficiency compared to polar solvents like DMF .
Chemical Reactions Analysis
Types of Reactions
3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to 3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibit antidepressant properties. These compounds act on neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant binding affinity to serotonin receptors, suggesting potential use as antidepressants .
Anxiolytic Effects
The compound has been evaluated for its anxiolytic (anxiety-reducing) effects. Its structural similarity to known anxiolytics allows it to modulate GABAergic activity.
Research Findings : In preclinical models, compounds with the dibenzo diazepine framework have shown reduced anxiety-like behaviors in rodent models .
Neuropharmacology
The unique structure of this compound makes it a candidate for neuropharmacological studies focusing on cognitive enhancement and neuroprotection.
Insights : Research indicates that these compounds may enhance synaptic plasticity and memory retention in animal models .
Anticancer Properties
Emerging studies suggest that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells through modulation of apoptotic pathways.
Case Study : A recent investigation found that related compounds exhibited cytotoxic effects against various cancer cell lines by activating caspase pathways .
Toxicological Studies
While exploring the applications of this compound is crucial for understanding its therapeutic potential; it is equally important to assess its safety profile.
Toxicity and Safety
Initial toxicity studies indicate moderate irritancy but no severe adverse effects at therapeutic doses. Ongoing research focuses on long-term exposure effects and metabolic pathways .
Mechanism of Action
The mechanism of action of 3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Physicochemical Properties
Substituents significantly influence melting points, solubility, and spectral properties:
Table 2: Physical and Spectral Data
Key Observations:
Biological Activity
3,3,11-Trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (CAS Number: 149774-58-3) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₂₀N₂O
- Molecular Weight : 256.35 g/mol
- Structure : The compound features a dibenzo-diazepine framework which is significant in pharmacological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its effects on the central nervous system (CNS), anti-inflammatory properties, and potential as an anxiolytic agent.
1. Central Nervous System Activity
Research indicates that this compound exhibits notable CNS effects. In particular:
- Anxiolytic Effects : Studies have shown that the compound may reduce anxiety-like behaviors in animal models. For instance, a study indicated a significant decrease in anxiety levels measured by the elevated plus maze test .
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential:
- Mechanism of Action : It appears to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This suggests a possible therapeutic role in treating inflammatory conditions .
3. Neuroprotective Effects
Preliminary findings suggest that this compound may offer neuroprotective benefits:
- Oxidative Stress Reduction : Research has indicated that it can reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents .
Case Studies and Research Findings
The mechanisms underlying the biological activities of this compound are still being elucidated. Potential mechanisms include:
- GABAergic Modulation : Similar to other diazepines, it may enhance GABA receptor activity leading to increased inhibitory neurotransmission.
- Cytokine Inhibition : The compound may interfere with the signaling pathways that promote inflammation.
Q & A
Q. What are the common synthetic routes for preparing 3,3,11-trimethyl-dibenzo[b,e][1,4]diazepin-1-one derivatives, and what methodological considerations are critical?
Synthesis typically involves multi-step reactions, such as acylation of a benzodiazepine core or condensation of substituted anilines with ketones. For example:
- Grignard reagent addition : A THF-mediated reaction at 0°C with subsequent purification via column chromatography (eluent: hexane/ethyl acetate) achieves yields of ~60–70% .
- Acylation : Using 2,4-dichlorobenzoyl chloride under basic conditions to introduce substituents on the diazepine ring .
Key considerations : Temperature control (e.g., 0°C for Grignard reactions), inert atmospheres to prevent oxidation, and silica gel chromatography for purity (>95%) .
Q. How is single-crystal X-ray diffraction utilized to confirm the structural conformation of this compound?
X-ray crystallography resolves bond lengths, angles, and intermolecular interactions. For example:
- reports a mean C–C bond length of 0.003 Å and an R factor of 0.043 for a closely related monohydrate analog.
- Methodological steps : Crystallize the compound in a hydrated solvent system, collect data at 296 K, and refine using software like SHELXL .
Q. What analytical techniques are essential for characterizing purity and structural integrity?
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., δ 2.49 ppm for methyl groups in diazepine derivatives) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 433 [M+1] for nitro-substituted analogs) .
- HPLC : Quantifies impurities (<0.5% per peak) using gradients with retention time markers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when synthesizing novel derivatives?
Discrepancies between predicted and observed NMR/IR data often arise from conformational flexibility or crystal packing. Strategies include:
Q. What experimental design principles optimize reaction yields for complex substitutions on the diazepine ring?
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Split-plot factorial design : Vary parameters like solvent polarity, temperature, and stoichiometry systematically. For example:
Parameter Tested Range Optimal Condition Temperature 0°C to 80°C 0°C (Grignard) Solvent THF, DCM, EtOH THF Stoichiometry 1–2 equiv. reagent 1.5 equiv. -
In situ monitoring : Use TLC or LC-MS to track intermediate formation and adjust conditions dynamically .
Q. How can environmental stability and degradation pathways of this compound be evaluated in interdisciplinary studies?
- Environmental fate assays : Measure hydrolysis rates at varying pH levels or UV exposure to simulate natural conditions .
- Ecotoxicology models : Use Daphnia magna or algal bioassays to assess acute toxicity (EC50 values).
- Advanced analytics : Employ LC-QTOF-MS to identify transformation products (e.g., hydroxylated or cleaved metabolites) .
Q. What strategies address low solubility in biological assays without structural modification?
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility while minimizing cytotoxicity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
- Surfactant-assisted dispersion : Polysorbate 80 or cyclodextrins improve aqueous dispersion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
